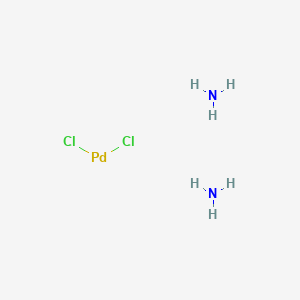
Diamminedichloropalladium
Vue d'ensemble
Description
Diamminedichloropalladium, also known as trans-Diamminedichloropalladium(II), is a chemical compound of palladium . The compound has a linear formula of Pd(NH3)2Cl2 . It is often used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for Diamminedichloropalladium were not found in the search results, it’s worth noting that this compound is often used as a catalyst for various chemical reactions .Molecular Structure Analysis
A conformational and vibrational analysis of cis-diamminedichloropalladium(ii) (cDDPd) has been reported . Several theoretical methods, from Hartree–Fock to Møller–Plesset and Density Functional Theory, combined with different all-electron basis-sets are evaluated, in view of determining the best-suited strategy for accurately representing this molecule .Chemical Reactions Analysis
Diamminedichloropalladium(II) is a catalyst for stereoselective alkylation of aldol reactions, solid phase oligosaccharide synthesis of N-glycans, and isomerization and cleavage of allyl ethers of carbohydrates .Physical And Chemical Properties Analysis
Diamminedichloropalladium has a molecular weight of 211.38 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a density of 2.5 g/mL at 25 °C .Applications De Recherche Scientifique
Stereoselective Alkylation of Aldol Reactions
Specific Scientific Field
Organic chemistry and catalysis
Stereoselective alkylation
refers to the process of introducing an alkyl group (such as a methyl or ethyl group) into a specific position of a molecule while maintaining the desired stereochemistry. In aldol reactions, which involve the formation of carbon-carbon bonds, stereoselectivity is crucial for controlling the three-dimensional arrangement of the resulting product.
Experimental Procedure
Results
The use of trans-Diamminedichloropalladium(II) as a catalyst in stereoselective alkylation reactions has led to the successful synthesis of complex organic molecules with high stereoselectivity. Researchers have reported impressive yields and excellent control over the stereochemistry of the products .
Solid Phase Oligosaccharide Synthesis of N-Glycans
Specific Scientific Field
Glycobiology and carbohydrate chemistry
N-glycans
are essential components of glycoproteins and play critical roles in cell signaling, immune responses, and disease processes. Solid-phase synthesis allows efficient assembly of complex oligosaccharides, including N-glycans.
Experimental Procedure
Results
Researchers have successfully synthesized N-glycan structures using solid-phase methods, facilitated by trans-Diamminedichloropalladium(II) -catalyzed glycosylation steps. This approach enables the preparation of diverse N-glycan libraries for biological studies and drug development .
Isomerization and Cleavage of Allyl Ethers of Carbohydrates
Specific Scientific Field
Carbohydrate chemistry and synthetic organic chemistry
Summary
Allyl ethers are commonly used protecting groups in carbohydrate synthesis. Isomerization and cleavage of these allyl ethers are essential steps in the construction of complex carbohydrate structures.
Experimental Procedure
Results
Researchers have employed trans-Diamminedichloropalladium(II) to achieve efficient isomerization and cleavage of allyl ethers, allowing access to various carbohydrate derivatives. These reactions contribute to the synthesis of bioactive compounds and glycoconjugates .
Safety And Hazards
Propriétés
IUPAC Name |
azane;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZTXFTOIBIOC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13782-33-7, 15684-18-1 | |
| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
211.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diamminedichloropalladium | |
CAS RN |
14323-43-4, 13782-33-7 | |
| Record name | Palladium, diamminedichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamminedichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diamminedichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




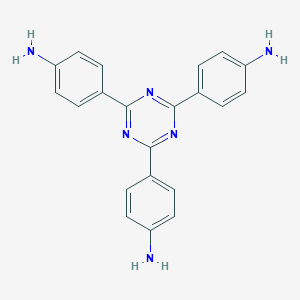



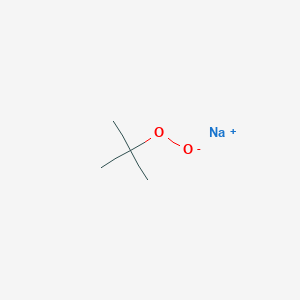
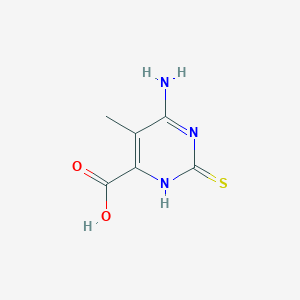

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)


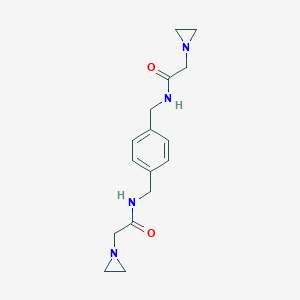

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)